3-Aminopropanimidamide--hydrogen bromide (1/1)
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Overview
Description
3-Aminopropanimidamide–hydrogen bromide (1/1) is a chemical compound with the molecular formula C3H9N3·HBr It is a derivative of propylamine, where the amine group is substituted with an amidine group, and it is stabilized as a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropanimidamide–hydrogen bromide typically involves the reaction of 3-bromopropylamine with cyanamide under controlled conditions. The reaction proceeds as follows:
Step 1: 3-Bromopropylamine is reacted with cyanamide in an aqueous solution.
Step 2: The reaction mixture is heated to facilitate the formation of the amidine group.
Step 3: The product is then treated with hydrobromic acid to form the hydrobromide salt.
The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3-Aminopropanimidamide–hydrogen bromide involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Aminopropanimidamide–hydrogen bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-aminopropylamine and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted propylamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Aminopropanimidamide–hydrogen bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amidine-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Aminopropanimidamide–hydrogen bromide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropylamine: A precursor in the synthesis of 3-Aminopropanimidamide–hydrogen bromide.
Cyanamide: Used in the synthesis of amidine-containing compounds.
Propylamine: A related compound with similar structural features.
Uniqueness
3-Aminopropanimidamide–hydrogen bromide is unique due to its combination of an amidine group and a hydrobromide salt, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
77152-88-6 |
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Molecular Formula |
C3H10BrN3 |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
3-aminopropanimidamide;hydrobromide |
InChI |
InChI=1S/C3H9N3.BrH/c4-2-1-3(5)6;/h1-2,4H2,(H3,5,6);1H |
InChI Key |
ZETQEMOLHGSXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=N)N.Br |
Origin of Product |
United States |
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